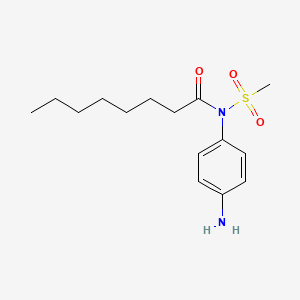![molecular formula C21H30Cl2N2 B14595601 1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole CAS No. 61019-67-8](/img/structure/B14595601.png)
1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a dodecyl chain attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride and dodecylamine.
Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride undergoes nucleophilic substitution with dodecylamine to form 2,4-dichlorophenyl-dodecylamine.
Cyclization: The resulting intermediate is then subjected to cyclization with imidazole under suitable reaction conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms in the phenyl ring can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole
- 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole
- 1-(2-Allyloxy)-2-(2,4-dichlorophenyl)ethyl-1H-imidazole (Imazalil)
Uniqueness
1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole is unique due to its specific structural features, such as the presence of a long dodecyl chain and the 2,4-dichlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61019-67-8 |
|---|---|
Fórmula molecular |
C21H30Cl2N2 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)dodecyl]imidazole |
InChI |
InChI=1S/C21H30Cl2N2/c1-2-3-4-5-6-7-8-9-10-18(16-25-14-13-24-17-25)20-12-11-19(22)15-21(20)23/h11-15,17-18H,2-10,16H2,1H3 |
Clave InChI |
CWISXLUGSRCBNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)

![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)





![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)
